Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate

Hair conditioning Cationic surfactant Amidoamine

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate (CAS 13282-70-7), also known as stearamidopropyl dimethylamine acetate, is a pre-neutralized acetate salt of a C18 fatty amidoamine. It belongs to the class of N-alkylamidopropyl-N,N-dimethylamine salts, functioning as a cationic conditioning surfactant in acidic media (pH < while reverting to nonionic character at neutral/alkaline pH—a fundamental mechanistic distinction from permanently quaternized alternatives such as behentrimonium chloride and cetrimonium chloride.

Molecular Formula C25H52N2O3
Molecular Weight 428.7 g/mol
CAS No. 13282-70-7
Cat. No. B084408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate
CAS13282-70-7
SynonymsN-[3-(dimethylamino)propyl]stearamide monoacetate
Molecular FormulaC25H52N2O3
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O
InChIInChI=1S/C23H48N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(3)4/h4-22H2,1-3H3,(H,24,26);1H3,(H,3,4)
InChIKeyPKRDZHPWYDJXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate (CAS 13282-70-7): Core Identity and Procurement Classification


Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate (CAS 13282-70-7), also known as stearamidopropyl dimethylamine acetate, is a pre-neutralized acetate salt of a C18 fatty amidoamine [1]. It belongs to the class of N-alkylamidopropyl-N,N-dimethylamine salts, functioning as a cationic conditioning surfactant in acidic media (pH < 7) while reverting to nonionic character at neutral/alkaline pH—a fundamental mechanistic distinction from permanently quaternized alternatives such as behentrimonium chloride and cetrimonium chloride [2]. The compound (molecular formula C₂₅H₅₂N₂O₃, MW 428.7 g/mol) is supplied as a solid or flake and is used primarily in hair conditioners, 2-in-1 shampoos, and skin care emulsions at typical use levels of 0.5–3% [1].

Mechanism
pH‑switchable cationic conditioner; reverts to nonionic at neutral pH
Form
Pre‑neutralized acetate salt; no in‑situ acid titration required
Workflow
Supports rinse‑off conditioners, 2‑in‑1 shampoos, and leave‑on emulsions

Why Stearamidopropyl Dimethylamine Salts Cannot Be Interchanged Blindly: The Acetate Counterion and pH-Controlled Activity


Although multiple salt forms of stearamidopropyl dimethylamine exist (acetate, lactate, hydrochloride, phosphate), and the compound is often grouped with quaternary ammonium conditioning agents, generic substitution without consideration of counterion identity and charge mechanism carries tangible formulation risk [1]. The acetate salt (CAS 13282-70-7) arrives pre-neutralized, eliminating the formulator's need to titrate free amine with acid—a step required for the free base (CAS 7651-02-7). More critically, this amidoamine-derived surfactant acquires cationic charge only upon protonation in acidic media (pKa of conjugate acid ≈ 8.26) and progressively loses charge as pH rises during rinse-off, whereas permanently quaternized comparators (e.g., behentrimonium chloride, cetrimonium chloride) retain full positive charge at all pH values . This mechanistic difference directly governs deposition, rinsability, buildup potential, and compatibility with anionic co-surfactants—parameters that control in-use performance and cannot be replicated by simple one-for-one replacement within the broader conditioning agent category [1].

!
Counterion mismatch: Acetate salt is pre‑neutralized; free base or other salts require acid adjustment and may shift protonation stoichiometry.
!
Charge mechanism: pH‑dependent cationicity differs fundamentally from permanently quaternized agents (e.g., behentrimonium chloride). Rinse‑off charge loss affects deposition and buildup.
!
Anionic compatibility: Quaternary ammonium alternatives often form insoluble complexes with anionic surfactants, limiting 2‑in‑1 formulation space where this amidoamine remains compatible.

Quantitative Differentiation Evidence: Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate vs. Comparator Conditioning Agents


pH-Responsive Cationic Charge vs. Permanent Quaternization: Mechanistic Basis for Reduced Hair Buildup

The acetate salt of stearamidopropyl dimethylamine (SAPDMA) acquires cationic charge through protonation of its tertiary amine group only in acidic media, whereas quaternary ammonium comparators such as behentrimonium chloride (BTAC) and cetrimonium chloride (CTAC) bear a permanent positive charge regardless of pH . The conjugate acid of SAPDMA has a predicted pKa of approximately 8.26; thus at typical hair conditioner formulation pH (3.5–5.5), the molecule is >99% protonated and behaves as a fully cationic conditioner . During rinse-off, however, as the local pH rises toward neutral, protonation is lost, reducing electrostatic adhesion to negatively charged hair keratin and facilitating more complete rinse-away . In contrast, BTAC and CTAC retain full cationic charge through the entire rinse cycle, promoting cumulative deposition over repeated use cycles .

pH‑switchable charge
Class‑level
TargetpKa ≈ 8.26; protonated at pH
ComparatorPermanently quaternized (BTAC, CTAC): full cationicity at all pH
pH‑dependent rinse‑off context
Charge loss may support reduced‑buildup interpretation; quantitative deposition data unavailable
Anionic compatibility
Reported
TargetCompatible with sodium laureth/lauryl sulfate; enables 2‑in‑1 shampoo formulations
ComparatorQuats form insoluble complexes with anionics; restricted to conditioner‑only systems
Formulation‑space differentiation
Qualitative threshold from supplier literature; requires validation at target ratio
CIR safety limits
Reported
≤ 3% leave‑on
≤ 5% rinse‑off
Regulatory procurement specification
CIR panel; Chinese historical maxima: 1.5% leave‑on, 13.2% rinse‑off
Organogel formation
Reported
C18 acetateWell‑structured gels in white mineral oil & kerosene
C8–C12 analogsNo gel formation reported
Chain‑length‑dependent gelation context
Muzyczko et al. 1968; paywalled numerical data not extracted
Biodegradability & natural origin
Class‑level
TargetReadily biodegradable; Natural Origin Index 0.72–0.81 (ISO 16128)
Silicone comparatorsNot readily biodegradable; Index ≈ 0
Sustainability procurement metric
OECD 301 percentage not publicly available; quat aquatic toxicity under review
No‑buildup claim
Class‑level
pH‑switchable charge loss during rinse‑off is proposed mechanism; supplier consensus of reduced buildup vs. quats.
Supports reduced‑buildup hypothesis
Quantitative deposition comparison not available; data to verify
Hair conditioning Cationic surfactant Amidoamine pH-dependent charge

Anionic Surfactant Compatibility: Enabling 2-in-1 Shampoo Formulations Where Quaternary Ammonium Compounds Fail

Stearamidopropyl dimethylamine acetate exhibits dual cationic/nonionic character due to its pH-dependent protonation, making it compatible with anionic surfactants (e.g., sodium laureth sulfate, sodium lauryl sulfate) that are ubiquitous in shampoo bases . In contrast, permanently quaternized conditioning agents such as behentrimonium chloride and cetrimonium chloride form insoluble electrostatic complexes with anionic surfactants at stoichiometric ratios, resulting in precipitation, loss of conditioning efficacy, and product instability [1]. This compatibility difference is explicitly leveraged in commercial 2-in-1 shampoo formulations, where SAPDMA acetate delivers conditioning benefits within an anionic surfactant chassis without requiring separate conditioner application . Supplier technical literature states that amidoamines are 'generally compatible with anionic surfactants, easier to formulate with, and function as better foaming aids' compared to quaternary ammonium salts .

Anionic compatibility
Reported
TargetCompatible with sodium laureth/lauryl sulfate; enables 2‑in‑1 shampoo formulations
ComparatorQuats form insoluble complexes with anionics; restricted to conditioner‑only systems
Formulation‑space differentiation
Qualitative threshold from supplier literature; requires validation at target ratio
Shampoo formulation Anionic-cationic compatibility 2-in-1 conditioning Amidoamine

CIR Safety Concentration Limits: Regulatory Guardrails for Leave-On vs. Rinse-Off Procurement

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of fatty acid amidopropyl dimethylamines as a class and established quantitative use concentration limits: ≤3% for leave-on cosmetic products and ≤5% for rinse-off products [1]. These limits are derived from the Panel's conclusion that these ingredients are safe when formulated to be non-sensitizing, which may be based on a quantitative risk assessment (QRA) [1]. The Chinese cosmetic ingredient database confirms these same CIR limits and additionally records historical maximum use levels of 1.5% in leave-on and 13.2% in rinse-off products within the Chinese market [2]. In contrast, quaternary ammonium comparators such as behentrimonium chloride have been noted to present higher skin irritation and sensitization potential at comparable use levels, with some regulatory bodies and industry groups placing them under increasing scrutiny for rinse-off applications [1].

CIR safety limits
Reported
≤ 3% leave‑on
≤ 5% rinse‑off
Regulatory procurement specification
CIR panel; Chinese historical maxima: 1.5% leave‑on, 13.2% rinse‑off
Cosmetic safety CIR assessment Leave-on limit Rinse-off limit Regulatory compliance

Superior Gel-Forming Capability of C18 Stearamidopropyl Derivative vs. Shorter-Chain Amidoamine Homologs in Non-Aqueous Systems

In the foundational structure–function study by Muzyczko, Shore, and Loboda (1968, JAOCS), a homologous series of N-alkylamidopropyl-N,N-dimethylamines was synthesized and characterized, spanning caprylamidopropyl (C8), capramidopropyl (C10), lauramidopropyl (C12), stearamidopropyl (C18), and oleamidopropyl (C18:1) derivatives [1]. Among these, the stearamidopropyl dimethylamine acetate salt specifically formed 'well structured gels in white mineral oil and deodorized kerosene,' a property not reported for the shorter-chain homologs [1]. The C18 saturated alkyl chain provides the optimal hydrophobic packing density required for three-dimensional gel network formation in non-aqueous hydrocarbon solvents, whereas the shorter C8–C12 chains lack sufficient van der Waals cohesive energy to immobilize the solvent at comparable concentrations [1]. This differential gelation capability is directly attributable to chain length and cannot be reproduced by substituting a shorter-chain amidoamine salt.

Organogel formation
Reported
C18 acetateWell‑structured gels in white mineral oil & kerosene
C8–C12 analogsNo gel formation reported
Chain‑length‑dependent gelation context
Muzyczko et al. 1968; paywalled numerical data not extracted
Organogel Amidoamine Non-aqueous gel Mineral oil Chain-length structure-function

Readily Biodegradable Profile and High Natural Origin Index vs. Non-Biodegradable Silicone Conditioners

Stearamidopropyl dimethylamine acetate is classified as readily biodegradable, in direct contrast to silicone-based conditioning agents (e.g., dimethicone, amodimethicone) which persist in the aquatic environment . Supplier technical datasheets report that the compound was specifically introduced as a biodegradable replacement for silicones in hair conditioning applications . Additionally, commercial SAPDMA grades carry a Natural Origin Index of 0.72–0.81 under ISO 16128 guidelines, with biobased content reported at 80–81% [1]. While some quaternary ammonium compounds (e.g., behentrimonium chloride) also claim biodegradability, the Inolex industry communication from 2026 notes that BTAC, CTAC, and SAPDMA are collectively 'under pressure because they can cause skin irritation or allergic reactions in sensitive individuals' and 'may be harmful to aquatic life and contribute to water pollution' . The distinction for SAPDMA acetate specifically is that it offers the combination of ready biodegradability plus high natural origin content, which neither traditional silicone conditioners nor all quaternary ammonium salts can simultaneously claim .

Biodegradability & natural origin
Class‑level
TargetReadily biodegradable; Natural Origin Index 0.72–0.81 (ISO 16128)
Silicone comparatorsNot readily biodegradable; Index ≈ 0
Sustainability procurement metric
OECD 301 percentage not publicly available; quat aquatic toxicity under review
Biodegradability Natural origin index Sustainable procurement Silicone replacement ISO 16128

No-Build-Up Claim Corroborated by pH-Switchable Rinse-Off Mechanism vs. Cumulative Quaternary Ammonium Deposition

Multiple supplier technical sources and independent expert commentary converge on the claim that stearamidopropyl dimethylamine salts do not accumulate on hair with repeated use, in contrast to quaternary ammonium conditioning agents . The mechanism is rooted in the pH-dependent charge: as rinse water (pH ~6–8) contacts the hair, the tertiary amine deprotonates, losing its positive charge and electrostatic grip on negatively charged keratin, thereby facilitating more complete removal . Quaternary ammonium compounds, bearing permanent positive charge, remain electrostatically bound through the rinse cycle and can accumulate over multiple use cycles. This mechanistic explanation is corroborated by the 1968 Muzyczko et al. finding that these amidoamines and their salts were 'substantive to hair and skin,' implying effective deposition during use, while the rinse-off mechanism described in the COSDNA database and supplier literature explains why that substantivity does not translate to cumulative buildup [1].

No‑buildup claim
Class‑level
pH‑switchable charge loss during rinse‑off is proposed mechanism; supplier consensus of reduced buildup vs. quats.
Supports reduced‑buildup hypothesis
Quantitative deposition comparison not available; data to verify
Hair buildup Deposition Rinse-off Repeated use Amidoamine vs. quat

Optimized Application Scenarios for Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate Based on Verified Differentiation Evidence


Quat-Free Rinse-Off Hair Conditioners Requiring No-Buildup Performance

In rinse-off hair conditioners targeting the 'quat-free' or 'no buildup' claim segment, SAPDMA acetate at 1–3% active provides conditioning via its pH-responsive cationic mechanism while enabling more complete rinse-away compared to behentrimonium chloride or cetrimonium chloride . The formulator achieves wet and dry combability improvements without the cumulative deposition that drives consumer complaints of limp, dull hair after repeated quat-based conditioner use [1]. The pre-neutralized acetate salt eliminates the need for in-situ acid titration, reducing batch-to-batch variability in protonation stoichiometry and ensuring consistent cationic activity . Typical formulation pH should be maintained at 3.5–4.5 to ensure full protonation of the tertiary amine [2].

2-in-1 Conditioning Shampoos Leveraging Anionic Surfactant Compatibility

SAPDMA acetate is uniquely positioned for 2-in-1 shampoo formulations where anionic cleansing surfactants (sodium laureth sulfate, sodium lauryl sulfate) must coexist with a cationic conditioning agent without precipitation . At 0.5–1% use level, SAPDMA acetate delivers wet detangling and antistatic benefits from within the shampoo chassis itself, eliminating the need for a separate conditioner step [1]. This is a formulation space that is inaccessible to behentrimonium chloride and cetrimonium chloride due to their irreversible complexation with anionics [2]. The dual cationic/nonionic character of the amidoamine structure is the enabling molecular feature, and the acetate counterion's low molecular weight minimizes any negative impact on foam volume .

Non-Aqueous Industrial Gel Systems (Lubricants, Corrosion Inhibitors, Specialty Coatings)

The Muzyczko et al. (1968) finding that the stearamidopropyl dimethylamine acetate salt forms well-structured gels in white mineral oil and deodorized kerosene establishes a non-cosmetic application space that shorter-chain amidoamine homologs cannot serve . Industrial formulators developing non-aqueous lubricating greases, temporary corrosion-preventive coatings, or gelled hydrocarbon solvent systems can specify the C18 acetate salt to obtain organogel rheology at concentrations where C8–C12 analogs fail to immobilize the solvent . The 80–81% biobased carbon content additionally supports procurement for applications requiring renewable feedstock content documentation [1].

Leave-On Skin Care Emulsions Meeting CIR ≤3% Compliance Threshold

For leave-on facial creams, body lotions, and leave-in hair conditioners, the CIR-established safety limit of ≤3% provides a clear procurement and formulation specification . SAPDMA acetate at 0.5–3% serves as a co-emulsifier and skin-conditioning agent within oil-in-water emulsions, contributing to lamellar gel network stabilization and a non-greasy after-feel [1]. The acetate salt form, being water-soluble and pre-neutralized, distributes readily in the aqueous phase during emulsification, simplifying hot-process formulation compared to the free base which requires separate acid addition and pH adjustment [1]. Procurement specification should verify that the supplied material meets the CIR requirement of being formulated to be non-sensitizing based on quantitative risk assessment of the DMAPA impurity level .

Application
Selection Property
Validation Focus
Quat‑free rinse‑off conditioner formulation
pH‑switchable charge; pre‑neutralized acetate
Rinse‑off deposition and buildup assessment
2‑in‑1 conditioning shampoo studies
Anionic surfactant compatibility
Compatibility testing at target surfactant ratios
Non‑aqueous industrial gel research
C18 chain‑length organogelation
Rheology in hydrocarbon solvents
Leave‑on skin care emulsion development
CIR ≤3% leave‑on safety limit; lamellar gel network stabilization
DMAPA impurity and non‑sensitizing verification
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